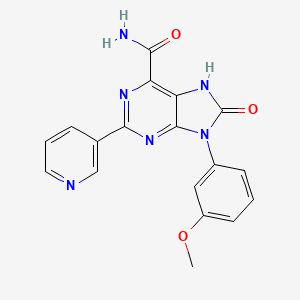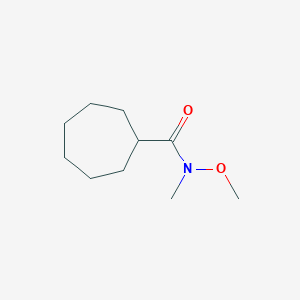![molecular formula C22H17N3O2 B2365611 N-(pirazolo[1,5-a]piridin-3-ilmetil)-9H-xanteno-9-carboxamida CAS No. 1396878-45-7](/img/structure/B2365611.png)
N-(pirazolo[1,5-a]piridin-3-ilmetil)-9H-xanteno-9-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties . They are often used as a key structural motif in many vital applications, such as medicinal, pharmaceuticals, pesticides, dyes, and pigments .
Synthesis Analysis
The synthesis of pyrazolopyridine nucleus is routinely achieved via a 1,3-dipolar cycloaddition strategy that is well suited for the subsequent development of a 3-substituent . Cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .
Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using techniques like IR spectroscopy and NMR spectroscopy . For example, the IR spectrum of a similar compound exhibited the characteristic sharp absorption band of carbonitrile functionality at 2219 cm−1 in addition to NH and C=O absorption bands at 3102 and 1654 cm−1, respectively .
Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various techniques. For instance, the dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D .
Aplicaciones Científicas De Investigación
Moléculas Fluorescentes para Estudiar Procesos Intracelulares
Este compuesto es parte de una familia de pirazolo[1,5-a]pirimidinas (PPs) que se han identificado como compuestos estratégicos para aplicaciones ópticas . Son herramientas cruciales para estudiar la dinámica de los procesos intracelulares .
Quimiosensores
Los fluoróforos basados en pirazolo[1,5-a]pirimidinas se utilizan como quimiosensores . Sus heteroátomos (B, N, O o S) los convierten en posibles agentes quelantes para iones .
Materiales Orgánicos
Estos compuestos también se utilizan en el progreso de materiales orgánicos . Muestran ventajas sobre los fluoróforos basados en hidrocarburos, como las metodologías de acceso sintético que permiten la diversidad estructural .
Terapéutica del Cáncer
Las pirazolo[1,5-a]pirimidinas generalmente reciben gran atención en las aplicaciones biológicas, siendo el campo de la terapéutica del cáncer el área más atractiva . Se ha encontrado que son útiles como biomarcadores de gotitas lipídicas para células HeLa (células cancerosas) y células L929 (células normales) .
Productos Farmacéuticos
Las pirazolo[1,5-a]pirimidinas se consideran un motivo estructural clave en muchas aplicaciones vitales, como la medicina y los productos farmacéuticos .
Pesticidas
Estos compuestos también se utilizan en la producción de pesticidas .
Tintes y Pigmentos
Las pirazolo[1,5-a]pirimidinas se utilizan en la producción de tintes y pigmentos . Sus rutas sintéticas han aumentado dramáticamente en las últimas décadas .
Aplicaciones de Bioimagen
Los compuestos heterocíclicos fluorogénicos han sido un foco principal de investigación relacionada con la ciencia de los materiales y las interacciones biológicas durante las últimas décadas . Se han utilizado en aplicaciones de bioimagen .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction can lead to changes in the cell cycle, potentially halting cell division and proliferation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to a halt in cell division and proliferation, affecting the growth of cells. The downstream effects of this inhibition can vary depending on the type of cell and the presence of other biochemical factors.
Result of Action
The result of the compound’s action is the inhibition of cell division and proliferation due to the inhibition of CDK2 . This can lead to a decrease in the growth of cells. The exact molecular and cellular effects can vary depending on the type of cell and the presence of other biochemical factors.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide. Factors such as pH can affect the stability of the compound . Additionally, the presence of other biochemical factors in the cell can influence the efficacy of the compound.
Propiedades
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-22(23-13-15-14-24-25-12-6-5-9-18(15)25)21-16-7-1-3-10-19(16)27-20-11-4-2-8-17(20)21/h1-12,14,21H,13H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWRKWKUPZXGKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=C5C=CC=CN5N=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
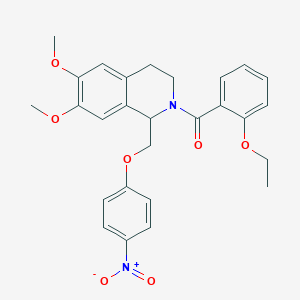
![N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B2365530.png)
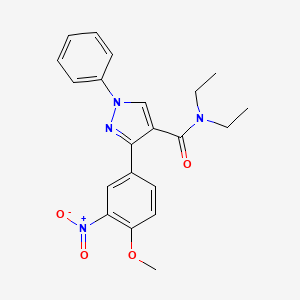
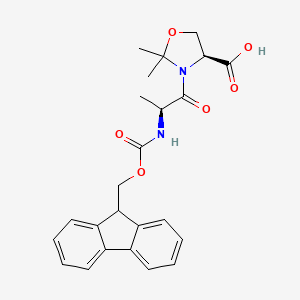
![1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2365536.png)
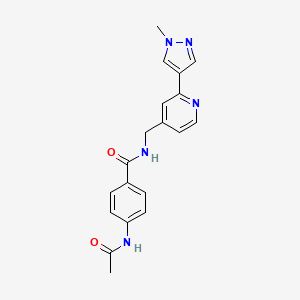
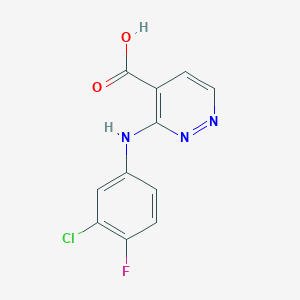
![2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2365541.png)
![6-[[4-(4-ethoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2365543.png)
![Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2365544.png)
![2-(benzyloxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide](/img/structure/B2365546.png)
